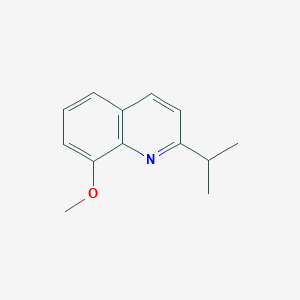

2-Isopropyl-8-methoxyquinoline

Description

Properties

Molecular Formula |

C13H15NO |

|---|---|

Molecular Weight |

201.26 g/mol |

IUPAC Name |

8-methoxy-2-propan-2-ylquinoline |

InChI |

InChI=1S/C13H15NO/c1-9(2)11-8-7-10-5-4-6-12(15-3)13(10)14-11/h4-9H,1-3H3 |

InChI Key |

UYWZHSDLIDOXSH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NC2=C(C=CC=C2OC)C=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-8-methoxyquinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and β-ketoesters as starting materials. The reaction conditions often include acidic or basic catalysts and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods aim to optimize yield and purity while minimizing costs and environmental impact. Transition metal-catalyzed reactions and green chemistry principles are often employed to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions: 2-Isopropyl-8-methoxyquinoline undergoes various chemical reactions, including:

Oxidation: This reaction can convert the methoxy group to a hydroxyl group or further oxidize it to a carbonyl group.

Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products: The major products formed from these reactions include hydroxylated, reduced, and substituted quinoline derivatives, which can have varied biological and chemical properties .

Scientific Research Applications

Biological Activities

The biological activities of 2-Isopropyl-8-methoxyquinoline are extensive, with research highlighting several key areas:

Antimicrobial Activity

Studies have demonstrated that derivatives of 8-hydroxyquinoline, including this compound, exhibit significant antimicrobial properties. These compounds show activity against a range of pathogens, including bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Anticancer Properties

Research has indicated that this compound possesses anticancer activities. For instance, it has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. Specific derivatives have demonstrated IC50 values indicating their potency against human cancer cells such as A-549 (lung carcinoma) and HeLa (cervical carcinoma) cells .

Table 1: Anticancer Activity of this compound Derivatives

Antiviral Activity

Recent studies have explored the antiviral potential of this compound against viruses such as Dengue virus. The mechanism appears to involve inhibiting early stages of viral replication rather than directly killing the virus .

Case Study 1: Anticancer Activity

In a study assessing the anticancer effects of various derivatives of 8-hydroxyquinoline, researchers found that compounds with specific substitutions exhibited enhanced activity against multiple cancer cell lines. The most potent derivative was noted to have an IC50 value lower than that of standard chemotherapeutics like doxorubicin .

Case Study 2: Antiviral Efficacy

Another investigation focused on the antiviral efficacy of synthesized derivatives against Dengue virus serotype 2. The study reported significant inhibitory effects with selectivity indices indicating favorable safety profiles for further development .

Conclusion and Future Directions

The applications of this compound highlight its potential as a versatile compound in medicinal chemistry. Its broad spectrum of biological activities makes it a valuable candidate for drug development aimed at treating infections and cancers. Future research should focus on optimizing synthesis methods, understanding mechanisms of action, and conducting preclinical trials to evaluate safety and efficacy comprehensively.

Mechanism of Action

The mechanism of action of 2-Isopropyl-8-methoxyquinoline involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes by binding to DNA or proteins. The exact pathways and targets can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline derivatives exhibit diverse properties depending on substituent positions and types. Below is a detailed comparison of 2-isopropyl-8-methoxyquinoline with structurally related compounds:

Substituent Position Effects

- This compound vs. 7-Isopropyl-8-quinolinol: Substituting isopropyl at position 2 (vs. 7) alters steric and electronic effects. Position 2 substitution in quinoline derivatives is associated with enhanced thermal stability and lipophilicity, making it favorable for applications requiring membrane permeability (e.g., antimicrobial agents) . 7-Isopropyl-8-quinolinol, in contrast, may exhibit different solubility profiles due to reduced symmetry, affecting its performance as a corrosion inhibitor .

- 8-Methoxy vs. In contrast, 5-methoxy derivatives (e.g., 5-methoxy-8-quinolinol) show stronger antimicrobial activity due to optimized steric interactions with bacterial targets .

Substituent Type Effects

- Isopropyl vs. Methyl Groups: 2-Methyl-8-quinolinol (C₁₀H₉NO) has a lower molecular weight and higher solubility in polar solvents compared to this compound. However, the isopropyl group confers greater lipophilicity, improving bioavailability in hydrophobic environments . Synthesis Yields: Alkylation with isopropyl lithium (for isopropyl derivatives) typically yields 20–30% under optimized conditions, while methyl derivatives are synthesized in higher yields (e.g., 50–70%) due to simpler reaction kinetics .

- Methoxy vs. Hydroxy Groups: The methoxy group in this compound acts as a protective group, enabling controlled demethylation to 2-isopropyl-8-quinolinol (IV). This contrasts with 8-hydroxyquinoline derivatives, which are directly reactive but less stable under oxidative conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.